molecular formula C4H9N5 B2823161 N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine CAS No. 1269615-30-6

N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine

Cat. No.: B2823161
CAS No.: 1269615-30-6
M. Wt: 127.151
InChI Key: YABHCUGEYSRJJE-UHFFFAOYSA-N
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Description

N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine ( 1269615-30-6) is a nitrogen-rich heterocyclic building block of interest in various scientific research applications . This compound, with a molecular formula of C4H9N5 and a molecular weight of 127.15 g/mol, is characterized by its 2-methyl-2H-tetrazole ring system . Suppliers typically offer this chemical with a high purity level of 98% and recommend storage at 2-8°C to ensure long-term stability . As a substituted tetrazole, it serves as a versatile precursor or intermediate in medicinal chemistry and drug discovery, particularly useful for creating novel molecular architectures. Tetrazole derivatives are often explored for their potential biological activities and their ability to act as bioisosteres for carboxylic acids and other functional groups, which can modulate the pharmacokinetic properties of lead compounds. Researchers utilize this specific methanamine derivative in the synthesis of more complex molecules, leveraging its structure to introduce key pharmacophores. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the material safety data sheet (MSDS) and handle this compound with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(2-methyltetrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-5-3-4-6-8-9(2)7-4/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABHCUGEYSRJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine typically involves the reaction of 2-methyl-2H-tetrazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (tetrazole, benzodiazole, or substituted amines) or functional roles (pharmaceutical intermediates, ligands):

Data Table: Key Properties of Comparable Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications References
N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine 131183-10-3 C₃H₇N₅ 113.12 Methyl-tetrazole, methylamine Drug intermediates, Energetic materials
Phenyl(2H-tetrazol-5-yl)methanamine 95898-94-5 C₈H₉N₅ 175.19 Phenyl, tetrazole Enzyme inhibitors, Pharmaceuticals
N-Methyl-1-(quinolin-8-yl)methanamine 60843-63-2 C₁₁H₁₂N₂ 172.23 Quinoline, methylamine Antimicrobial/anticancer research
(5-Methoxy-1-methyl-1H-benzodiazol-2-yl)methanamine 177199-82-5 C₁₀H₁₃N₃O 191.23 Methoxy-benzodiazole, methylamine Metal-catalyzed C–H functionalization
1-(5-fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine 1856052-68-0 C₁₅H₁₅ClFN₃S 323.81 Thienyl, pyrazole, fluorine Medicinal chemistry
N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide - C₅H₈N₆O₃ 200.16 Diacetylamino, acetamide Energetic material intermediates

Comparative Analysis

Tetrazole Derivatives

Phenyl(2H-tetrazol-5-yl)methanamine (CAS 95898-94-5):

  • Structural Difference : A phenyl group replaces the methyl substituent on the tetrazole.
  • Impact : Increased lipophilicity enhances membrane permeability but may reduce solubility. The phenyl group enables π-π stacking interactions in enzyme-binding pockets, making it suitable for kinase inhibitors .
  • Applications : More suited for target-specific pharmaceuticals compared to the methylated analogue.

N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide: Structural Difference: Three acetyl groups increase steric bulk and reduce nucleophilicity.

Heterocyclic Amines

N-Methyl-1-(quinolin-8-yl)methanamine (CAS 60843-63-2): Structural Difference: Quinoline replaces tetrazole, introducing a planar aromatic system. Impact: The quinoline moiety enhances fluorescence and intercalation properties, useful in anticancer research. However, the amine group’s reactivity is similar to the target compound .

(5-Methoxy-1-methyl-1H-benzodiazol-2-yl)methanamine (CAS 177199-82-5):

  • Structural Difference : A benzodiazole core with a methoxy group.
  • Impact : The N,O-bidentate directing group facilitates metal-catalyzed reactions, a feature absent in the tetrazole-based compound .

Pyrazole and Thiophene Derivatives

1-(5-fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine :

  • Structural Difference : Combines thiophene and pyrazole rings.
  • Impact : Fluorine improves electronegativity and metabolic stability, while the thiophene enhances electronic diversity for receptor targeting .

Research Findings

  • Synthetic Utility : The target compound’s methyl group simplifies synthesis compared to phenyl or acetylated derivatives, as seen in vs. 11 and 6.
  • Biological Activity: Tetrazole derivatives generally exhibit higher metabolic stability than benzodiazoles or quinolines due to reduced susceptibility to oxidative degradation .
  • Safety Profiles: Compounds like N-Methyl-1-(quinolin-8-yl)methanamine are explicitly labeled for lab use only, highlighting stricter handling requirements compared to simpler tetrazoles .

Biological Activity

N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine, a nitrogen-containing heterocyclic compound, has gained attention for its potential biological activities. The compound features a tetrazole ring, which is known for its stability and ability to participate in various biological interactions. This article provides an overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C4H10N6C_4H_10N_6, with a molecular weight of approximately 158.16 g/mol. The presence of the tetrazole ring contributes to its unique chemical properties, allowing it to form strong hydrogen bonds and participate in various biological interactions.

Pharmacological Properties

Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may serve as a lead compound for drug development targeting inflammatory diseases due to its ability to inhibit certain enzymes involved in inflammatory pathways.
  • Analgesic Properties : The compound has been evaluated for potential analgesic effects, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit efficacy against various pathogens .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as urease and cyclooxygenase, which are involved in inflammatory responses .
  • Receptor Modulation : The tetrazole moiety can mimic carboxylic acids, allowing the compound to interact with various receptors in biological systems.
  • Oxidative Stress Reduction : Some derivatives of tetrazole compounds have been associated with antioxidant activities, which may help mitigate oxidative stress in cells .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Ugi Reaction : A multi-component reaction involving isocyanides, aldehydes, and amines can yield tetrazole derivatives efficiently.
  • Hydrothermal Synthesis : This method uses high-pressure and high-temperature conditions to facilitate the formation of the tetrazole ring.

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of this compound:

Study ReferenceFocusKey Findings
Anti-inflammatory potentialSignificant inhibition of pro-inflammatory cytokines was observed.
Antimicrobial assaysShowed activity against both gram-positive and gram-negative bacteria.
Synthesis and characterizationNew derivatives exhibited enhanced biological activity compared to parent compounds.

Q & A

Q. What are the recommended synthetic routes for N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Ugi-Azide Reaction : A four-component reaction involving an amine (e.g., methylamine), aldehyde, isocyanide, and azidotrimethylsilane. This method efficiently constructs the tetrazole ring in situ, with yields optimized by controlling solvent polarity (e.g., methanol or THF) and reaction time (12–24 hours at room temperature) .
  • Nucleophilic Substitution : Reacting 2-methyl-2H-tetrazol-5-ylmethanol with methylamine under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or THF. Reflux (60–80°C) for 6–12 hours ensures completion, followed by purification via column chromatography .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups on the tetrazole and amine) and carbon shifts. Coupling constants between adjacent protons in the tetrazole ring (~8–10 Hz) confirm regiochemistry .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with C₆H₁₂N₆ .
  • IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and tetrazole ring vibrations (~1450–1550 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing the tetrazole’s methyl group with ethyl or aryl groups) using modular synthetic routes (e.g., Ugi-azide for tetrazole diversification) .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or receptor binding). Compare IC₅₀ values to correlate substituent effects with activity. For example, methyl substitution at the tetrazole’s 2-position may enhance metabolic stability compared to unsubstituted analogs .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results. Ensure solvents and counterions (e.g., hydrochloride salts) are consistent across studies .
  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, buffer composition). For binding studies, employ orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate dissociation constants (KD) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systemic biases (e.g., cell-line variability in cytotoxicity assays) .

Q. What strategies optimize the compound’s reactivity for functionalization?

  • Methodological Answer :
  • Tetrazole Ring Modification : Use electrophilic substitution (e.g., bromination at the 5-position) or Huisgen cycloaddition to introduce click chemistry handles (e.g., alkyne groups) .
  • Amine Derivatization : React the primary amine with acyl chlorides or sulfonyl chlorides to generate amides/sulfonamides. Control pH (7–9) to avoid overalkylation .

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